Ketocyclazocine -

Ketocyclazocine

Catalog Number: EVT-1593224
CAS Number:
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ketocyclazocine is a synthetic compound classified as a kappa-opioid receptor agonist. It is structurally related to benzomorphan derivatives and exhibits significant pharmacological properties, particularly in pain management and diuresis. This compound has garnered attention in scientific research due to its potential therapeutic applications and its role in studying the kappa-opioid receptor system.

Source

Ketocyclazocine was first synthesized in the 1970s and has since been used primarily in research settings. Its synthesis involves the modification of benzomorphan structures, which are known for their opioid-like activities. The compound is not widely available commercially but can be synthesized in laboratory settings.

Classification

Ketocyclazocine belongs to the class of compounds known as opioids, specifically targeting the kappa-opioid receptors. These receptors are part of the G protein-coupled receptor family and play a crucial role in modulating pain and other physiological responses.

Synthesis Analysis

Methods

The synthesis of ketocyclazocine typically involves cyclization reactions starting from benzomorphan precursors. The process requires careful control of reaction conditions, including temperature and the use of strong bases, to achieve the desired stereochemistry.

Technical Details

  1. Starting Material: The synthesis often begins with a benzomorphan derivative.
  2. Cyclization Reaction: This step involves creating a cyclic structure through nucleophilic attack facilitated by strong bases.
  3. Purification: After synthesis, the product is purified using chromatographic techniques to ensure high yield and purity.

Industrial production methods mirror these laboratory techniques but are optimized for larger scales, utilizing automated reactors for better control over reaction parameters .

Molecular Structure Analysis

Structure

Ketocyclazocine has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C18H23NO2C_{18}H_{23}NO_2, with a molecular weight of 285.4 g/mol.

Data

  • IUPAC Name: (1S,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one
  • InChI Key: HQBZLVPZOGIAIQ-PBQZTSCYSA-N
  • Canonical SMILES: CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O

This structure highlights the presence of a cyclopropylmethyl group and a hydroxyl functional group, both of which contribute to its biological activity .

Chemical Reactions Analysis

Reactions

Ketocyclazocine can undergo various chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form a ketone.
  2. Reduction: The ketone group can be reduced back to a hydroxyl group.
  3. Substitution: The cyclopropylmethyl group can be substituted with other alkyl groups under specific conditions.

Technical Details

  • Common Reagents:
    • Oxidation: Potassium permanganate or chromium trioxide.
    • Reduction: Lithium aluminum hydride or sodium borohydride.
    • Substitution: Alkyl halides in the presence of strong bases.

These reactions enable the development of various derivatives that can be explored for additional pharmacological properties .

Mechanism of Action

Ketocyclazocine exerts its effects primarily through binding to kappa-opioid receptors. Upon binding, it activates these receptors, leading to several intracellular signaling cascades that modulate pain perception and other physiological responses.

Process

The activation of kappa-opioid receptors results in:

  • Inhibition of neurotransmitter release.
  • Modulation of neuronal excitability.
  • Induction of analgesic effects without the typical side effects associated with mu-opioid receptor agonists.

This mechanism underlines its potential as an alternative analgesic agent with fewer side effects compared to traditional opioids .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ketocyclazocine is typically found as a solid crystalline compound.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.

Chemical Properties

  • Stability: Ketocyclazocine is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It participates readily in oxidation and substitution reactions due to its functional groups.

These properties are essential for understanding its behavior in biological systems and during synthesis .

Applications

Ketocyclazocine has several scientific applications:

  • Research: It serves as a model compound for studying kappa-opioid receptor interactions and their physiological effects.
  • Pharmacology: Investigated for potential use as an analgesic with fewer side effects than traditional opioids.
  • Drug Development: Used in developing new drugs targeting kappa-opioid receptors for pain management and other therapeutic areas.

Its unique properties make it a valuable compound in both academic research and pharmaceutical development .

Introduction to Ketocyclazocine in Opioid Receptor Research

Historical Context and Discovery of Ketocyclazocine as a Benzomorphan Derivative

Ketocyclazocine (KC) emerged in the 1960s–1970s as a pivotal synthetic benzomorphan opioid during efforts to develop analgesics with reduced addiction potential. Benzomorphans are characterized by the absence of the morphine C-ring, featuring a benzazepine core with alkyl or methyl groups at positions C6 and C11 [2] [9]. KC was initially studied alongside analogs like cyclazocine and pentazocine. Its unique psychotomimetic effects in humans—distinct from morphine’s euphoria—prompted Martin et al. (1976) to use it as a prototypic ligand for defining the kappa-opioid receptor (KOR) in chronic spinal dog models [5] [6]. This work established KC’s role in differentiating opioid receptor subtypes, shifting pharmacological focus from receptor uniformity to multiplicity.

Table 1: Key Benzomorphan Derivatives in Opioid Research

CompoundReceptor TargetStructural FeatureHistorical Role
KetocyclazocineKOR agonist6,11-dimethyl substitutionDefined KOR pharmacology
CyclazocineKOR/SOR agonistN-cyclopropylmethyl groupEarly mixed-action analgesic
PentazocineKOR agonist/MOR partial agonistPhenolic hydroxyl groupFirst KOR-targeted clinical analgesic

Pharmacological Classification: Kappa (κ)-Opioid Receptor Agonist

Ketocyclazocine binds selectively to KORs with nanomolar affinity, initiating Gᵢ-protein signaling pathways. Activation inhibits adenylyl cyclase, reduces cAMP, and modulates ion channels—hyperpolarizing neurons via K⁺ efflux and suppressing Ca²⁺ influx [4] [6]. Key pharmacological traits include:

  • Functional Selectivity: KC depresses flexor reflexes and causes miosis like morphine but lacks respiratory depression, bradycardia, or decreased skin twitch reflexes [2] [7].
  • Biased Signaling: Preclinical studies show KC minimally recruits β-arrestin-2, correlating with reduced respiratory side effects compared to MOR agonists [7].
  • Behavioral Effects: In humans, KC induces sedation and dysphoria—not euphoria—validating KOR’s role in aversion [5].

Table 2: Developmental Expression of Opioid Receptors in Rat Spinal Cord

ReceptorOnset (Gestational Day)Peak Expression% of Total Opioid Sites
μ (MOR)Day 15Postnatal Day 120–38%
κ (KOR)Day 15Day 20 (prenatal); Day 7 (postnatal)55–80%
δ (DOR)Postnatal Day 1Not applicable4–8%

Data adapted from spinal cord binding studies [1]

Role in Defining Opioid Receptor Subtypes: κ vs. μ/δ Receptor Specificity

KC was instrumental in resolving pharmacological debates about opioid receptor heterogeneity:

  • Receptor Differentiation: Martin’s dog model showed KC induced "kappa syndrome" (sedation, pupillary constriction without euphoria), distinct from morphine’s mu-effects. Crucially, KC’s actions were resistant to naloxone reversal, suggesting a non-MOR target [5] [6].
  • Ligand-Binding Studies: KC displaced only 55–80% of opioid binding in rat spinal cord membranes, while mu/delta ligands (e.g., morphine, DADLE) competed for separate fractions. This confirmed KOR as a discrete molecular entity [1] [3].
  • Subtype Controversy: Early proposals of KOR subtypes (κ₁, κ₂, κ₃) arose from KC’s varied binding in tissues. Molecular cloning later attributed these differences to receptor dimerization (e.g., KOR-DOR heteromers) rather than genetic subtypes [3] [8]. KC’s biochemical signature—GTP-dependent binding regulation and cation sensitivity—was identical in neonatal and adult tissues, affirming a single KOR gene product [1].

Key Evidence from Human StudiesIn direct comparisons:

  • KC and morphine were "clearly discriminated" by subjects, with KC lacking euphoria [5].
  • Cyclazocine (KOR/SOR agonist) shared KC’s dysphoria but differed in discriminative assays, highlighting KOR-specific effects [5].

Properties

Product Name

Ketocyclazocine

IUPAC Name

(1S,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C18H23NO2/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3/t11-,16-,18-/m0/s1

InChI Key

HQBZLVPZOGIAIQ-PBQZTSCYSA-N

Synonyms

(+)-3-(cyclopropylmethyl)-8-keto-5-(eq)-9-(ax)-dimethyl-6,7-benzomorphan
ketazocine
ketazocine methanesulfonate
ketazocine, (2alpha,6alpha,11S*)-(+-)-isomer
ketazocine, (2alpha,6alpha,11S*)-isomer
ketazocine, hydrochloride, (2alpha,6alpha,11S*)-isomer
ketazocine, mesylate, (2alpha,6alpha,11S*)-(+-)-isomer
ketazocine, mesylate, (2S-(2alpha,6alpha,11S*))-isomer
ketocyclazocine

Canonical SMILES

CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O

Isomeric SMILES

C[C@H]1[C@H]2C(=O)C3=C([C@]1(CCN2CC4CC4)C)C=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.